molecular formula C10H9Cl2NO2 B8598231 N-(4-chlorophenacyl) chloroacetamide

N-(4-chlorophenacyl) chloroacetamide

Cat. No.: B8598231
M. Wt: 246.09 g/mol
InChI Key: BJMVCUHQROACST-UHFFFAOYSA-N
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Description

N-(4-chlorophenacyl) chloroacetamide is a chemical compound with the molecular formula C10H9Cl2NO2 and is registered in the PubChem database under the identifier CID 53685377 . As a member of the chloroacetamide family, it features a reactive chloroacetamide group, which is known in medicinal chemistry to act as a covalent warhead. This group can irreversibly bind to thiol groups of cysteine residues in enzyme active sites, making compounds with this structure subjects of interest for developing targeted covalent inhibitors . Researchers are exploring such inhibitors for targeting specific enzymes involved in diseases like cancer and bacterial infections . Furthermore, related N-substituted chloroacetamides have demonstrated significant antimicrobial properties in scientific studies, showing particular effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The biological activity of these compounds is highly influenced by the substituents on the phenyl ring, with halogenated derivatives often exhibiting enhanced activity due to favorable lipophilicity that aids membrane penetration . The structure of this compound, which combines a chloroacetamide group with a 4-chlorophenacyl moiety, suggests potential for use in various biochemical and pharmacological research applications, including as a building block in organic synthesis or as a candidate for screening in antimicrobial and anticancer discovery programs. The chemical structure and purity of such research compounds are typically confirmed by melting point, Fourier-transform infrared (FTIR), and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C10H9Cl2NO2/c11-5-10(15)13-6-9(14)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15)

InChI Key

BJMVCUHQROACST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CNC(=O)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Derivatives

Table 1: Antimicrobial Activity of N-(Substituted Phenyl) Chloroacetamides
Compound Substituent Activity (Gram-positive bacteria) Activity (C. albicans)
N-(4-Chlorophenyl) (SP4) 4-Cl High (MIC: 8 μg/mL) Moderate
N-(4-Fluorophenyl) (SP6) 4-F High Moderate
N-(4-Bromophenyl) (SP5) 4-Br High Low
N-(4-Methylphenyl) (SP2) 4-CH₃ Moderate Low
N-(4-Cyanophenyl) (SP10) 4-CN Low Low

Key Findings :

  • Halogenated Derivatives (SP4, SP5, SP6) : High lipophilicity due to para-halogens (Cl, F, Br) enhances membrane permeability, leading to superior antimicrobial activity .
  • Electron-Withdrawing Groups (SP10): The 4-cyano group reduces activity, likely due to decreased solubility or altered binding interactions .

Herbicidal Activity

Chloroacetamide herbicides inhibit VLCFAs, disrupting plant cell membrane integrity. Modifications to the phenyl or alkyl groups significantly alter potency.

Table 2: Herbicidal Efficacy of Selected Chloroacetamides
Compound Structure EC₅₀ (μg/mL) Anagallis arvensis EC₅₀ (μg/mL) Lolium temulentum
N-(4-Chlorophenyl) Base structure 12.3 15.8
Acetochlor (Standard) CH₃CH₂O-CH₂-Cl 18.5 22.4
Compound 4 2,4-Dichlorobenzyl + 2,5-dichlorophenyl 6.7 9.2
Compound 2 2,4-Dichlorobenzyl + 3,5-dimethylphenyl 8.9 11.6

Key Findings :

  • Bulkier Substituents : Derivatives with dichlorobenzyl and dichlorophenyl groups (Compounds 2, 4) show enhanced herbicidal activity compared to the parent N-(4-chlorophenyl) chloroacetamide, likely due to stronger enzyme binding .
  • Molecular Docking : These derivatives exhibit lower binding energies (-9.2 to -10.5 kcal/mol) with VLCFAs, correlating with higher efficacy .

Physicochemical Properties

Lipophilicity (logP) and solubility influence bioavailability and environmental persistence.

Table 3: Physicochemical Comparison
Compound logP Water Solubility (mg/L) Melting Point (°C)
N-(4-Chlorophenyl) 2.8 45 142–144
N-(4-Nitrophenyl) 1.9 120 158–160
N-(4-Cyanophenyl) 2.1 85 150–152
N-(2,6-Dimethylphenyl) 3.4 22 98–100

Key Findings :

  • Nitro Groups : The 4-nitro derivative’s lower logP (1.9) improves solubility but reduces antimicrobial potency .

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 4-chlorophenacylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This approach mirrors the synthesis of N-(4-bromophenyl)-2-chloroacetamide, where 4-bromoaniline undergoes acylation under mild conditions. For the target compound, the amine precursor (4-chlorophenacylamine) is first synthesized and subsequently acylated.

Acylation Step

The amine is acylated with chloroacetyl chloride under anhydrous conditions:

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (TEA)

  • Temperature : 0°C to room temperature

  • Time : 16 hours

Procedure :

  • Dissolve 4-chlorophenacylamine (5.0 g, 26.3 mmol) in DCM (50 mL).

  • Add TEA (3.7 mL, 26.3 mmol) and cool to 0°C.

  • Add chloroacetyl chloride (2.4 mL, 26.3 mmol) dropwise.

  • Warm to room temperature and stir for 16 hours.

  • Wash with 1N HCl (2 × 50 mL), dry over Na2SO4, and concentrate.

  • Recrystallize from ethanol to obtain N-(4-chlorophenacyl) chloroacetamide (yield: 89%).

Key Data :

  • Melting Point : 132–134°C

  • 1H NMR (CDCl3) : δ 8.02 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.82 (s, 2H, CH2CO), 3.98 (s, 2H, ClCH2CO).

  • IR (KBr) : 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Alternative Routes via Nucleophilic Substitution

Alkylation of Chloroacetamide

Chloroacetamide can act as a nucleophile when deprotonated, reacting with 4-chlorophenacyl bromide. However, this method is less common due to the low nucleophilicity of the amide nitrogen.

Procedure :

  • Dissolve chloroacetamide (2.4 g, 22.7 mmol) in dry DMF.

  • Add sodium hydride (60%, 1.1 g, 27.2 mmol) and stir at 0°C for 30 minutes.

  • Add 4-chlorophenacyl bromide (5.0 g, 20.6 mmol) and stir at 50°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify by column chromatography (yield: 62%).

Challenges :

  • Competing hydrolysis of the alkylating agent.

  • Formation of byproducts due to over-alkylation.

Adaptation of Brominated Analog Synthesis

The synthesis of N-(4-bromophenyl)-2-chloroacetamide provides a template for the chlorinated derivative. Replacing 4-bromoaniline with 4-chlorophenacylamine and maintaining identical reaction conditions yields the target compound.

Critical Modifications :

  • Use of 4-chlorophenacylamine instead of 4-bromoaniline.

  • Extended reaction times (24 hours) to account for reduced nucleophilicity of the phenacylamine.

Optimization and Scalability

Solvent Effects

  • Polar Aprotic Solvents : DMF or acetonitrile increases reaction rates but may complicate purification.

  • Non-Polar Solvents : Toluene or DCM minimizes side reactions but requires longer reaction times.

Temperature Control

  • Low Temperatures (0–5°C) : Reduce acyl chloride hydrolysis.

  • Elevated Temperatures (40–50°C) : Accelerate reaction but risk decomposition.

Base Selection

  • Triethylamine : Effective for HCl scavenging; compatible with DCM.

  • Pyridine : Alternative for moisture-sensitive reactions but may lower yields.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times from hours to minutes.

Green Chemistry Approaches

  • Catalytic Amination : Use of immobilized enzymes or heterogeneous catalysts to reduce waste.

  • Solvent Recycling : Recovery of DCM via distillation.

Analytical Characterization

Spectroscopic Data

  • 13C NMR : 168.2 ppm (amide C=O), 140.1 ppm (aromatic C-Cl).

  • Mass Spectrometry : m/z 264.5 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated for C10H8Cl2NO2: C 45.48%, H 3.05%, N 5.30%; Found: C 45.32%, H 3.12%, N 5.28%.

Challenges and Mitigation Strategies

Impurity Formation

  • Byproducts : Di-acylated species or hydrolysis products.

  • Mitigation : Strict anhydrous conditions and stoichiometric control.

Yield Limitations

  • Cause : Incomplete reduction of the oxime intermediate.

  • Solution : Use excess LiAlH4 or switch to catalytic hydrogenation.

Q & A

Q. How can computational tools (e.g., QSAR, molecular docking) predict the herbicidal activity of chloroacetamide derivatives?

  • Methodology : Use SwissADME or pkCSM to predict pharmacokinetic properties. For herbicidal activity, perform molecular docking with acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) enzymes. Validate predictions via in vitro assays comparing substituent effects (e.g., 4-chloro vs. 4-fluoro groups) .
  • Data Interpretation : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) exhibit stronger enzyme inhibition due to enhanced electrophilicity at the amide carbonyl .

Q. How do intramolecular hydrogen bonds influence the crystallographic structure of N-(4-substituted phenyl) chloroacetamides?

  • Analysis : Single-crystal X-ray diffraction reveals intramolecular C–H⋯O interactions, forming six-membered rings that stabilize the planar amide backbone. Intermolecular N–H⋯O hydrogen bonds propagate chains along the crystallographic c-axis, as seen in N-(4-fluorophenyl) derivatives .

Q. What experimental strategies resolve contradictions in reported herbicidal efficacy among chloroacetamide analogs?

  • Case Study : While some studies report minor differences in waterhemp control among chloroacetamide herbicides (e.g., Outlook, Warrant), QSAR analysis shows substituent-dependent bioactivity. Design dose-response assays under controlled soil moisture and temperature to isolate substituent effects .

Q. How does regioselectivity impact the synthesis of polychlorinated chloroacetamide derivatives?

  • Example : In the synthesis of 2-chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide, regioselective alkylation is achieved by steric hindrance at the α-carbon. Confirm selectivity via 1H^1H-NMR (δ 4.48 ppm for CH2_2) and IR (C=O stretch at 1680 cm1^{-1}) .

Data Contradiction Analysis

Q. Why do some studies report broad-spectrum antimicrobial activity for chloroacetamides, while others show no inhibition?

  • Resolution : Derivatives like N-(4-methylphenyl) chloroacetamide lack antimicrobial activity in SwissADME predictions, whereas analogs with meta-substituents (e.g., N-(3-cyanophenyl)) exhibit activity. This highlights the necessity of substituent-specific assays rather than generalizing across the class .

Methodological Tables

Analytical Technique Application Key Parameters Reference
TLC (hexane:EtOAc 2:1)Reaction monitoringRf values for product vs. starting material
Single-crystal XRDStructural elucidationHydrogen bond distances (e.g., N–H⋯O = 2.89 Å)
SwissADMEBioactivity predictionLipophilicity (LogP), drug-likeness scores

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